molecular formula C11H15BFNO5S B1412249 (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704096-91-2

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1412249
CAS No.: 1704096-91-2
M. Wt: 303.12 g/mol
InChI Key: DFKQJUMNASKXBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is C11H15BFNO5S . The average mass is 303.115 Da and the monoisotopic mass is 303.074799 Da .


Chemical Reactions Analysis

The boron moiety in boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Fluorescence Quenching and Binding Interactions

  • Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. The studies focus on the Stern–Volmer (S–V) plots, indicating different conformers of the solutes in the ground state and the role of hydrogen bonding (Geethanjali et al., 2015).

  • Binding Interaction with Sugars : The binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been examined, showing changes in fluorescence intensity and providing insights into the binding affinities between boronic acids and sugars (Bhavya et al., 2016).

Sensor and Detection Applications

  • Boronic Acid Sensors : Research shows the use of boronic acid derivatives for saccharide recognition. Phenyl boronic acids conjugated to polymers have been used for optical modulation and saccharide detection, demonstrating a clear link between molecular structure and sensor properties (Mu et al., 2012).

  • Detection of Biological Molecules : Fluorobenzeneboronic acids have been utilized in [sup 19]F NMR studies for the detection and interaction with biological molecules like subtilisin Carlsberg, showcasing their potential in biochemical applications (London & Gabel, 1994).

Chemical Synthesis and Material Science

  • Synthesis of Organic Compounds : Boronic acids, including fluorine-substituted variants, are used in the synthesis of biologically active compounds and materials chemistry. Their Lewis acidity and reaction with diols are critical properties in these applications (Gozdalik et al., 2017).

  • High Glass-Transition Temperature Polymers : The use of fluorine-activated bisfluoro monomers, including 4-fluoro-3-trifluoromethyl phenyl boronic acid, in the synthesis of high-performance polymers with applications in optical materials has been explored (Huang et al., 2007).

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the hydroboration pathway . The addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . This process is generally very rapid, allowing organoborane chemistry to be widely explored .

Pharmacokinetics

The compound’s stability and reactivity suggest it may have favorable pharmacokinetic properties for use in suzuki–miyaura coupling reactions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of DMSO, PEG300, Tween 80, and water can affect the preparation of the compound for in vivo formulation .

Properties

IUPAC Name

[2-fluoro-5-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO5S/c13-11-2-1-9(7-10(11)12(16)17)20(18,19)14-5-3-8(15)4-6-14/h1-2,7-8,15-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQJUMNASKXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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